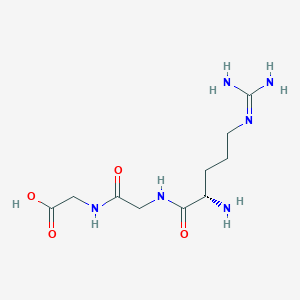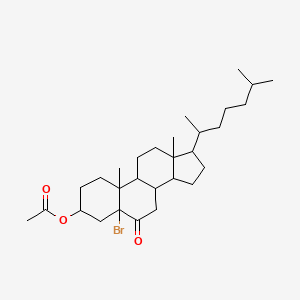
5-Bromo-6-oxocholestan-3-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-oxocholestan-3-yl acetate is a synthetic derivative of cholestane, a saturated steroid. This compound is characterized by the presence of a bromine atom at the 5th position, a keto group at the 6th position, and an acetate ester at the 3rd position. It is a part of a broader class of cholestane derivatives, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-oxocholestan-3-yl acetate typically involves multiple steps, starting from cholestane or its derivatives. One common method includes the bromination of cholestane at the 5th position, followed by oxidation to introduce the keto group at the 6th position. The final step involves the esterification of the hydroxyl group at the 3rd position with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-oxocholestan-3-yl acetate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, potentially leading to the formation of more complex derivatives.
Reduction: The keto group at the 6th position can be reduced to a hydroxyl group.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group can yield 5-Bromo-6-hydroxycholestan-3-yl acetate, while substitution of the bromine atom can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-6-oxocholestan-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex steroid derivatives.
Biology: Studies have explored its potential as a modulator of biological pathways, particularly those involving steroid hormones.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of various industrial products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-oxocholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in steroid metabolism. The acetate ester may also influence its solubility and bioavailability, affecting its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Beta-Bromo-7-Oxo-5-Alpha-Cholestan-3-Beta-Yl Acetate
- 5-Bromo-6-Beta-Hydroxy-5-Alpha-Cholestan-3-Beta-Yl Acetate
- 7-Alpha-Bromo-5-Alpha-Cholestan-3-Beta-Yl Benzoate
Uniqueness
5-Bromo-6-oxocholestan-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 6th position differentiates it from other cholestane derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propriétés
Numéro CAS |
14956-20-8 |
|---|---|
Formule moléculaire |
C29H47BrO3 |
Poids moléculaire |
523.6 g/mol |
Nom IUPAC |
[5-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H47BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25H,7-17H2,1-6H3 |
Clé InChI |
YSMYGJURSXWFES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)OC(=O)C)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


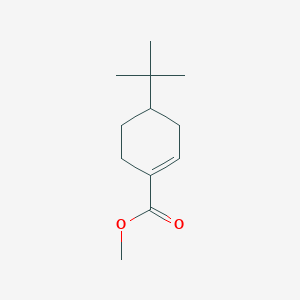
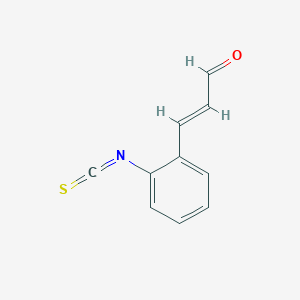

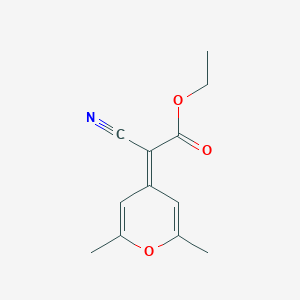
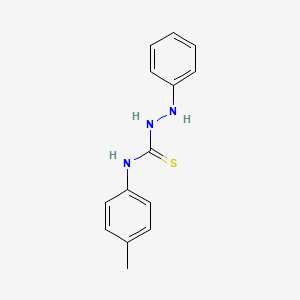

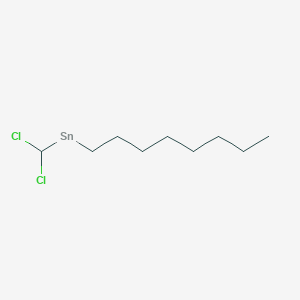
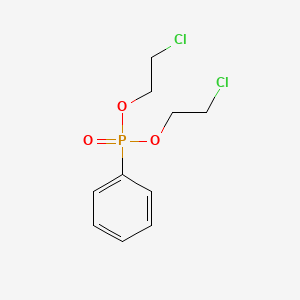
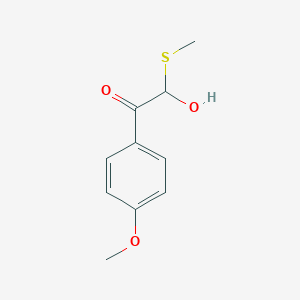
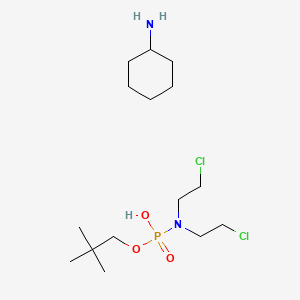
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
